Hexadecanoic acid, 2-(acetylamino)-

Catalog No.
S14625842
CAS No.
101885-60-3
M.F
C18H35NO3
M. Wt
313.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexadecanoic acid, 2-(acetylamino)-

CAS Number

101885-60-3

Product Name

Hexadecanoic acid, 2-(acetylamino)-

IUPAC Name

2-acetamidohexadecanoic acid

Molecular Formula

C18H35NO3

Molecular Weight

313.5 g/mol

InChI

InChI=1S/C18H35NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-17(18(21)22)19-16(2)20/h17H,3-15H2,1-2H3,(H,19,20)(H,21,22)

InChI Key

QKSZWOKZJCYLBX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCC(C(=O)O)NC(=O)C

Hexadecanoic acid, 2-(acetylamino)- (CAS 101885-60-3), also known as 2-acetamidohexadecanoic acid, is an N-capped alpha-amino fatty acid. It combines a highly hydrophobic 14-carbon aliphatic tail with an alpha-acetamido carboxylic acid headgroup. In procurement and synthetic workflows, it functions as a specialized lipidic building block, primarily utilized in the synthesis of self-adjuvanting lipopeptides, modified ceramides, and targeted drug delivery systems. Unlike standard fatty acids, the alpha-acetamido group introduces critical hydrogen-bonding capacity and alters the steric profile of the acyl chain, while the pre-installed acetyl cap streamlines synthetic workflows by preventing unwanted amine reactivity during carboxylate activation [1].

Substituting Hexadecanoic acid, 2-(acetylamino)- with standard palmitic acid or unprotected 2-aminohexadecanoic acid compromises both synthetic efficiency and final material performance. Standard palmitic acid lacks the alpha-amide motif, resulting in the loss of critical intermolecular hydrogen bonding necessary for stable liposomal packing and specific protein-lipid interactions. Conversely, attempting to use unprotected 2-aminohexadecanoic acid in direct coupling reactions leads to significant self-condensation and oligomerization unless subjected to additional, costly protection and deprotection cycles. Procurement of the pre-acetylated form ensures immediate compatibility with standard activation chemistries (e.g., DIC/HOBt) while providing the exact structural motif required for metabolically stable ceramide analogs [1].

Suppression of Self-Condensation in Acyl Coupling Workflows

During the synthesis of lipopeptides or modified lipids, the activation of the carboxylic acid group can lead to rapid self-condensation if a free alpha-amine is present. Hexadecanoic acid, 2-(acetylamino)- features a stable N-acetyl cap that completely suppresses this side reaction. Class-level synthetic data indicates that while unprotected alpha-amino fatty acids can exhibit >40% oligomerization during standard DIC/HOBt activation, the N-acetylated form maintains <1% self-condensation. This allows for direct, high-yield coupling to target amines or hydroxyls without the need for transient Fmoc or Boc protection steps [1].

Evidence DimensionSelf-condensation during carboxylate activation
Target Compound Data< 1% oligomerization
Comparator Or BaselineUnprotected 2-aminohexadecanoic acid (> 40% oligomerization)
Quantified Difference>40-fold reduction in side-product formation
ConditionsStandard peptide coupling conditions (e.g., DIC/HOBt in DMF)

Eliminates the need for costly and time-consuming protection/deprotection cycles in lipopeptide manufacturing.

Enhanced Intermolecular Hydrogen Bonding in Lipid Assemblies

The incorporation of lipid anchors into liposomes or nanoparticles relies heavily on the packing density of the hydrophobic tails. Unlike standard palmitic acid, Hexadecanoic acid, 2-(acetylamino)- possesses an alpha-acetamido group that acts as both a hydrogen-bond donor and acceptor. This structural feature provides approximately 2-3 kcal/mol of additional interaction energy per molecule in tightly packed lipid domains compared to standard C16 fatty acids. This enhanced intermolecular network increases the rigidity and stability of self-adjuvanting lipopeptide assemblies and modified ceramide bilayers [1].

Evidence DimensionAlpha-position hydrogen bonding capacity
Target Compound Data2 additional H-bond sites (donor/acceptor) per molecule
Comparator Or BaselinePalmitic acid (0 alpha-H-bond sites)
Quantified Difference~2-3 kcal/mol enhanced interaction energy per lipid tail
ConditionsLipid film hydration and liposomal self-assembly

Improves the structural integrity and shelf-life of formulated liposomal drug delivery systems.

Steric and Electronic Modulation for Metabolic Stability

In the development of lipidomic probes and ceramide analogs, metabolic stability against alpha-oxidation and specific ceramidases is a critical procurement requirement. The bulky, electron-withdrawing alpha-acetamido group on Hexadecanoic acid, 2-(acetylamino)- alters the enzymatic recognition site compared to native fatty acyl chains. Structural analogs utilizing this motif demonstrate a >5-fold increase in half-life during in vitro lipid metabolism assays compared to those synthesized with standard palmitic acid, making it a structurally necessary precursor for stable photoactivatable cross-linkers and biological probes [1].

Evidence DimensionResistance to alpha-oxidation/enzymatic cleavage
Target Compound Data>5-fold increase in metabolic half-life
Comparator Or BaselineStandard palmitic acid derivatives (rapidly oxidized)
Quantified Difference>500% improvement in stability
ConditionsIn vitro lipid metabolism and ceramidase assays

Ensures that synthesized lipid probes and ceramide analogs remain intact long enough to capture target protein interactions.

Synthesis of Self-Adjuvanting Lipopeptide Vaccines

Hexadecanoic acid, 2-(acetylamino)- is utilized in the development of lipopeptide vaccines where a stable, N-capped lipid anchor is required. Its pre-acetylated state allows for direct coupling to the N-terminus or lysine side chains of antigenic peptides on solid resin, streamlining the manufacturing process by avoiding side reactions and enhancing the liposomal packing of the final vaccine formulation [1].

Development of Photoactivatable Ceramide Cross-Linkers

For lipidomic research targeting glycolipid transfer proteins (GLTP) and ceramidases, this compound serves as a metabolically stable acyl chain precursor. The alpha-acetamido modification prevents rapid enzymatic degradation, allowing the synthesized ceramide analogs to effectively cross-link with target binding proteins without being prematurely metabolized [2].

Formulation of Specialized Liposomal Drug Delivery Systems

In the formulation of cationic or neutral liposomes requiring enhanced bilayer rigidity, the incorporation of alpha-acetamido modified lipids provides critical hydrogen-bonding networks. Procuring this specific compound allows formulators to increase the thermodynamic stability of the lipid bilayer compared to using standard unfunctionalized fatty acids [3].

XLogP3

6.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

313.26169398 g/mol

Monoisotopic Mass

313.26169398 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-10-2024

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